2-(2-(3-((Acetylthio)acetyl)-2-thiazolidinyl)ethyl)phenyl (acetylthio)acetate
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Overview
Description
2-(2-(3-((Acetylthio)acetyl)-2-thiazolidinyl)ethyl)phenyl (acetylthio)acetate is a complex organic compound that features a thiazolidine ring, phenyl group, and multiple acetylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-((Acetylthio)acetyl)-2-thiazolidinyl)ethyl)phenyl (acetylthio)acetate typically involves multiple steps, starting with the formation of the thiazolidine ring This can be achieved through the reaction of a cysteine derivative with an appropriate aldehyde or ketone
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-((Acetylthio)acetyl)-2-thiazolidinyl)ethyl)phenyl (acetylthio)acetate can undergo several types of chemical reactions, including:
Oxidation: The acetylthio groups can be oxidized to sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetylthio groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-(3-((Acetylthio)acetyl)-2-thiazolidinyl)ethyl)phenyl (acetylthio)acetate involves its interaction with specific molecular targets. The acetylthio groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazolidine ring may also interact with biological receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(3-((Acetylthio)acetyl)-2-thiazolidinyl)ethyl)phenyl acetate
- 2-(2-(3-((Acetylthio)acetyl)-2-thiazolidinyl)ethyl)phenyl (methylthio)acetate
Uniqueness
2-(2-(3-((Acetylthio)acetyl)-2-thiazolidinyl)ethyl)phenyl (acetylthio)acetate is unique due to the presence of multiple acetylthio groups, which can enhance its reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
103222-67-9 |
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Molecular Formula |
C19H23NO5S3 |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
[2-[2-[3-(2-acetylsulfanylacetyl)-1,3-thiazolidin-2-yl]ethyl]phenyl] 2-acetylsulfanylacetate |
InChI |
InChI=1S/C19H23NO5S3/c1-13(21)27-11-17(23)20-9-10-26-18(20)8-7-15-5-3-4-6-16(15)25-19(24)12-28-14(2)22/h3-6,18H,7-12H2,1-2H3 |
InChI Key |
RYXUXKHCXWOTCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC(=O)N1CCSC1CCC2=CC=CC=C2OC(=O)CSC(=O)C |
Origin of Product |
United States |
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